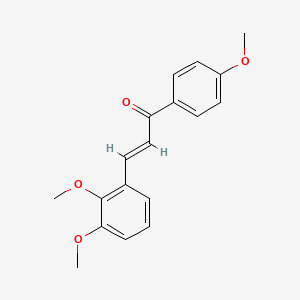

(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

L6H21 ist ein Chalcon-Derivat, das als potenter und spezifischer Inhibitor des Myeloid Differentiation Protein 2 (MD-2) wirkt. Es ist bekannt für seine hoch affine Bindung an MD-2, wodurch die Bildung des Lipopolysaccharid (LPS)-Toll-like-Rezeptor 4 (TLR4)/MD-2-Komplexes blockiert wird. Diese Verbindung hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Immunologie und Entzündung, als vielversprechend erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

L6H21 wird durch eine Reihe chemischer Reaktionen ausgehend von Chalcon synthetisiert. Der Syntheseweg beinhaltet die Kondensation von 2,3-Dimethoxybenzaldehyd mit 4-Methoxyacetophenon in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid. Die Reaktion wird typischerweise in einem Ethanol- oder Methanol-Lösungsmittel unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für L6H21 nicht allgemein dokumentiert sind, folgt die Synthese im Allgemeinen denselben Prinzipien wie die Laborpräparation. Der Prozess kann durch Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, hochskaliert werden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wirkmechanismus

Target of Action

The primary target of the compound (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as L6H21, is myeloid differentiation 2 (MD-2) . MD-2 is a protein that recognizes lipopolysaccharides (LPS), which is required for Toll-like receptor 4 (TLR4) activation . It is an attractive therapeutic target for severe inflammatory disorders .

Mode of Action

L6H21 interacts with its target, MD-2, by inserting into the hydrophobic region of the MD-2 pocket, forming hydrogen bonds with Arg90 and Tyr102 in the MD-2 pocket . This interaction blocks the formation of the LPS-TLR4/MD-2 complex , thereby inhibiting the interaction and signaling transduction of LPS-TLR4/MD-2 .

Biochemical Pathways

The interaction of L6H21 with MD-2 affects the Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . L6H21 suppresses MAPK phosphorylation and NF-κB activation , leading to the attenuation of these pathways.

Result of Action

The molecular and cellular effects of L6H21’s action include the suppression of inflammatory responses and the prevention of heart injuries and dysfunction . In vitro, L6H21 has been shown to alleviate inflammatory responses induced by isoproterenol (ISO) in cardiomyocytes . In vivo, L6H21 has demonstrated alleviation of increased airway resistance, lung tissue injury, inflammatory cell infiltration, and excessive cytokine secretion triggered by ovalbumin (OVA). It also ameliorated mucus production and collagen deposition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L6H21 is synthesized through a series of chemical reactions starting from chalcone. The synthetic route involves the condensation of 2,3-dimethoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for L6H21 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

L6H21 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: L6H21 kann oxidiert werden, um entsprechende Chalconoxide zu bilden.

Reduktion: Die Reduktion von L6H21 kann Dihydrochalcone ergeben.

Substitution: L6H21 kann Substitutionsreaktionen, insbesondere an den Methoxygruppen, eingehen, um verschiedene Derivate zu bilden

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole unter basischen Bedingungen

Hauptprodukte

Oxidation: Chalconoxide.

Reduktion: Dihydrochalcone.

Substitution: Verschiedene substituierte Chalcon-Derivate

Wissenschaftliche Forschungsanwendungen

L6H21 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Immunologie und Entzündung: L6H21 inhibiert die Bildung des LPS-TLR4/MD-2-Komplexes und reduziert die Expression proinflammatorischer Zytokine wie Tumornekrosefaktor-alpha (TNF-α) und Interleukin-6 (IL-6). .

Stoffwechselstörungen: Untersuchungen haben gezeigt, dass L6H21 zur Untersuchung von Stoffwechselstörungen verwendet werden kann, einschließlich derer, die mit alkoholischer Lebererkrankung zusammenhängen.

Wirkmechanismus

L6H21 übt seine Wirkungen aus, indem es mit hoher Affinität (Kd = 33,3 μM) an die hydrophobe Tasche von MD-2 bindet. Diese Bindung verhindert die Bildung des LPS-TLR4/MD-2-Komplexes und inhibiert so die nachgeschalteten Signalwege, einschließlich der Mitogen-aktivierten Proteinkinase (MAPK) und des Nukleären Faktor-Kappa-Light-Chain-Enhancer der aktivierten B-Zellen (NF-κB) -Pfade. Dies führt zur Unterdrückung der Produktion proinflammatorischer Zytokine und zu einer Verringerung der Entzündungsreaktionen .

Wissenschaftliche Forschungsanwendungen

L6H21 has a wide range of scientific research applications, including:

Immunology and Inflammation: L6H21 inhibits the formation of the LPS-TLR4/MD-2 complex, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). .

Neuroinflammation: L6H21 has been used in research to explore its effects on neuroinflammation, showing promise in reducing inflammation-related neuronal damage.

Metabolic Disorders: Research has indicated that L6H21 can be used to study metabolic disturbances, including those related to alcoholic liver disease.

Vergleich Mit ähnlichen Verbindungen

L6H21 ist einzigartig in seiner hohen Spezifität und Potenz als MD-2-Inhibitor. Zu ähnlichen Verbindungen gehören andere Chalcon-Derivate, wie zum Beispiel:

Chalcon (HY-121054): Die Stammverbindung von L6H21, die ebenfalls entzündungshemmende Eigenschaften zeigt, jedoch mit geringerer Spezifität und Potenz.

Isobavachalcon: Ein weiteres Chalcon-Derivat mit entzündungshemmenden Wirkungen, aber es zielt auf verschiedene molekulare Pfade ab.

2,4,3′,5′-Tetramethoxystilben: Ein Stilben-Derivat mit ähnlichen entzündungshemmenden Eigenschaften, aber unterschiedlichen molekularen Zielstrukturen.

L6H21 zeichnet sich durch seine hoch affine Bindung an MD-2 und seine Fähigkeit aus, die Bildung des LPS-TLR4/MD-2-Komplexes effektiv zu inhibieren, was es zu einer wertvollen Verbindung für die Forschung in der Entzündung und verwandten Bereichen macht .

Eigenschaften

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-15-10-7-13(8-11-15)16(19)12-9-14-5-4-6-17(21-2)18(14)22-3/h4-12H,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECVLMVZGCYCSZ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347712 | |

| Record name | 2,3,4'-Trimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18778-38-6 | |

| Record name | 2,3,4'-Trimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4'-TRIMETHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2598102.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)

![N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/new.no-structure.jpg)

![2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine](/img/structure/B2598113.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2598117.png)

![N-(2-ethyl-6-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2598119.png)

![3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2598121.png)

![{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2598124.png)